molecular formula C9H11ClF3N3O2 B2445618 Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride CAS No. 2344677-56-9

Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride

Cat. No.: B2445618
CAS No.: 2344677-56-9
M. Wt: 285.65
InChI Key: DBLTWLMLCNSMEV-UHFFFAOYSA-N
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Description

Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with an ethyl ester, an aminomethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and formamidine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.

    Aminomethylation: The aminomethyl group can be added through a Mannich reaction involving formaldehyde and a secondary amine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride
  • Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate
  • 4-(Trifluoromethyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylatehydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2.ClH/c1-2-17-8(16)5-4-14-6(3-13)15-7(5)9(10,11)12;/h4H,2-3,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLTWLMLCNSMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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